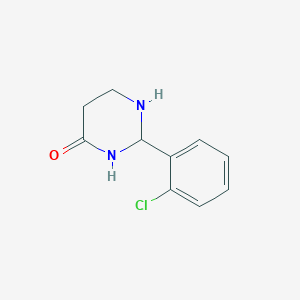

2-(2-Chlorophenyl)-1,3-diazinan-4-one

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1,3-diazinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-4-2-1-3-7(8)10-12-6-5-9(14)13-10/h1-4,10,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGBAJRVSINDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(NC1=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Chlorophenyl-Substituted Precursors

One common approach is the cyclization of 2-chlorophenyl-substituted diamines or amino alcohols with carbonyl reagents (e.g., isocyanates or aldehydes) to form the diazinan-4-one ring. The reaction typically proceeds in organic solvents such as dichloromethane, toluene, or ethanol, with temperature control around 0–5°C to moderate the reaction rate and improve selectivity.

- Example Reaction:

- React 2-chlorophenyl isocyanate with a suitable diamine under stirring in dichloromethane at low temperature.

- The cyclization proceeds to form the diazinan-4-one ring with the 2-chlorophenyl substituent at the 2-position.

Use of Thiourea Derivatives (Analogous Methods)

Although more common for related compounds such as 3-(2-chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one, the reaction of 2-chlorobenzylamine with thiourea derivatives in alcoholic solvents under heating can inspire similar synthetic strategies for diazinan-4-one derivatives, emphasizing nucleophilic attack and ring closure mechanisms.

Industrial Scale and Continuous Flow Synthesis

For industrial production, continuous flow reactors are employed to enhance reaction efficiency, yield, and reproducibility. Parameters such as temperature, pressure, and reactant concentration are tightly controlled, and purification is achieved via recrystallization or chromatographic methods.

Detailed Research Findings and Data

| Parameter | Details |

|---|---|

| Starting Materials | 2-Chlorophenyl isocyanate, diamines (e.g., ethylenediamine) |

| Solvents | Dichloromethane, toluene, ethanol |

| Temperature Range | 0–5°C for cyclization; reflux conditions for some steps |

| Reaction Time | Several hours (typically 3–8 hours depending on conditions) |

| Purification Methods | Recrystallization, chromatography |

| Yield Range | Moderate to high yields depending on optimization |

| Industrial Scale Features | Continuous flow, automated reactors, precise parameter control |

Analytical Characterization Supporting Preparation

- FT-IR Spectroscopy: Used to confirm ring formation and substitution, with characteristic shifts in carbonyl and amine bands.

- NMR Spectroscopy: Confirms the chemical environment of the diazinane ring and the 2-chlorophenyl group.

- Elemental Analysis (CHN): Validates the composition consistent with the expected formula.

- Chromatographic Purity: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) used for purity assessment.

Comparative Notes on Similar Compounds

| Compound Name | Key Features | Preparation Notes |

|---|---|---|

| 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione | Chlorophenyl substitution at 3-position; diazinane-2,4-dione core | Synthesized via cyclization of 4-chlorophenyl isocyanate with diamines; low temperature control essential |

| 3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one | Thioxo group and benzyl substitution | Prepared by reaction of 2-chlorobenzylamine with thiourea derivatives in alcoholic solvents under heating |

Summary of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Selection of 2-chlorophenyl-substituted amine or isocyanate | Purity of reagents critical |

| 2 | Reaction with diamine or carbonyl compound | Solvent: dichloromethane, toluene; temp: 0–5°C |

| 3 | Cyclization to form diazinan-4-one ring | Stirring for several hours; inert atmosphere optional |

| 4 | Workup and purification | Recrystallization or chromatography |

| 5 | Characterization and quality control | FT-IR, NMR, elemental analysis, chromatographic purity |

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1,3-diazinan-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation: Oxidized derivatives of the diazinanone ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

2-(2-Chlorophenyl)-1,3-diazinan-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Chlorophenyl)-1,3-diazinan-4-one with three structurally related compounds, focusing on molecular architecture, functional groups, stability, and applications.

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties

Key Observations:

Core Structure Differences: The 1,3-diazinan-4-one core is a partially saturated six-membered ring with two nitrogen atoms, distinct from the fused benzene ring in benzodiazepines (e.g., Methylclonazepam) or the dihydropyridine ring in calcium channel blocker intermediates. The 1,4-dihydropyridine derivative () contains a redox-active core, making it prone to oxidation, whereas the diazinanone system may exhibit greater hydrolytic stability.

However, Methylclonazepam’s nitro and methyl groups enhance its pharmacological activity, unlike the simpler substitution pattern in this compound.

Stability: Methylclonazepam’s nitro group and ester functionalities () render it sensitive to photodegradation and hydrolysis, necessitating stringent storage conditions. In contrast, the absence of such labile groups in this compound suggests greater stability under neutral conditions. The dihydropyridine derivative () degrades under acidic conditions due to protonation of its aminoethoxy group, highlighting the impact of pH on stability .

Biological Activity

2-(2-Chlorophenyl)-1,3-diazinan-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a diazinane ring structure with a chlorophenyl substituent. This unique configuration contributes to its distinct chemical and biological properties, differentiating it from other compounds with similar structures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes or receptors, thereby modulating their activities. This interaction may lead to a range of biological effects, including antimicrobial and anticancer activities.

Biological Activities

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Anticancer Activity:

Studies have highlighted the potential anticancer effects of this compound. In vitro assays using cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) have shown promising results. The compound's IC50 values indicate its potency in inhibiting cell proliferation, suggesting it may serve as a lead compound for developing new anticancer therapies .

Table 1: Summary of Biological Activities

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Not specified | |

| Anticancer | HepG2 | 18.79 µM | |

| MCF-7 | 13.46 µM |

Case Study: Anticancer Activity

In a study focusing on the anticancer potential of various synthesized compounds, this compound demonstrated significant growth inhibition in both HepG2 and MCF-7 cell lines. The study reported IC50 values of 18.79 µM for HepG2 and 13.46 µM for MCF-7, indicating that the compound is comparable to established chemotherapeutics like doxorubicin .

Table 2: Comparison with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Chlorophenylthiourea | Chlorophenyl group | Herbicidal |

| This compound | Diazinane ring + Chlorophenyl | Antimicrobial, Anticancer |

The structural uniqueness of this compound allows it to exhibit biological activities not commonly found in other chlorophenyl-substituted compounds .

Q & A

Q. What are the established synthetic routes for 2-(2-Chlorophenyl)-1,3-diazinan-4-one, and how can reaction parameters be optimized?

The compound is typically synthesized via cyclocondensation between 2-chlorobenzaldehyde derivatives and diamine precursors. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves purity .

- Catalysts : Acidic catalysts like p-toluenesulfonic acid facilitate ring closure .

- Temperature : Controlled heating (80–120°C) minimizes side reactions . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : and NMR identify aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 170–175 ppm). - COSY confirms connectivity .

- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm) and C-Cl (~750 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What physical and chemical properties influence the stability of this compound?

- Thermal Stability : Decomposition above 200°C, as shown by thermogravimetric analysis (TGA) .

- Solubility : Limited in water but soluble in DMSO or chloroform, critical for biological assays .

- Electron-Withdrawing Effects : The 2-chlorophenyl group directs electrophilic substitution reactions to meta positions .

Advanced Research Questions

Q. How does single-crystal X-ray diffraction resolve the structural ambiguities of this compound?

- Data Collection : High-resolution X-ray data (e.g., Cu-Kα radiation) at low temperatures (123 K) reduce thermal motion artifacts .

- Refinement : SHELXL refines bond lengths and angles, with R-factors < 0.07 indicating high accuracy. Challenges include modeling disorder in the chlorophenyl ring .

- Validation : PLATON checks for missed symmetry and hydrogen bonding networks .

Q. What computational strategies predict the biological interactions of this compound?

- Molecular Docking : Software like MOE models ligand-receptor interactions (e.g., with kinase targets). Key parameters include Gibbs free energy (ΔG) and binding affinity (K) .

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict electrophilic sites (e.g., Fukui indices) for reactivity studies .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity profiles .

Q. How can contradictions in reported biological activities of derivatives be resolved?

- Structural Modulation : Introduce substituents (e.g., methoxy or fluorine) at the diazinanone ring to alter steric/electronic effects .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO concentration ≤ 0.1%) .

- Meta-Analysis : Cross-reference IC values from PubChem and crystallographic data to identify structure-activity trends .

Q. What strategies enhance the selectivity of this compound in catalytic or pharmacological applications?

- Chiral Resolution : Use chiral auxiliaries (e.g., L-proline) during synthesis to isolate enantiomers with higher target specificity .

- Protecting Groups : Temporarily block reactive sites (e.g., ketones with acetals) to direct regioselective reactions .

- Hybridization : Conjugate with bioactive scaffolds (e.g., triazoles) to exploit synergistic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.